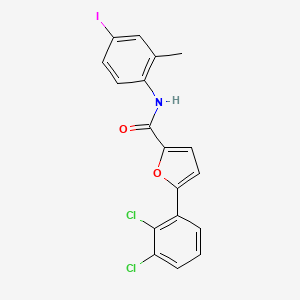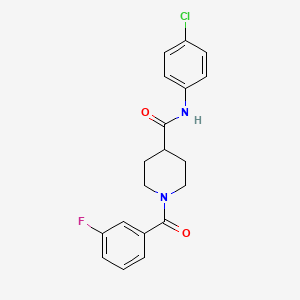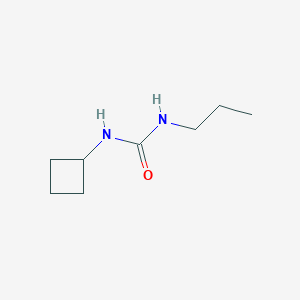![molecular formula C18H20ClFN2O3S B4687318 1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4687318.png)
1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide
Vue d'ensemble
Description
1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). It is currently being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide works by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways of B-cells and other immune cells. By blocking BTK, this compound can prevent the activation and proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have a favorable safety profile and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is its specificity for BTK, which may reduce the risk of off-target effects compared to other BTK inhibitors. However, its effectiveness may be limited by the development of resistance in cancer cells, as well as potential side effects such as immunosuppression.
Orientations Futures
Future research on 1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide could focus on its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness. It could also be investigated for its potential use in other types of cancer and autoimmune diseases. Additionally, further studies could explore the mechanisms of resistance to this compound and ways to overcome it.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also shown potential for use in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Propriétés
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c19-17-2-1-3-18(20)16(17)13-26(23,24)21-12-14-4-6-15(7-5-14)22-8-10-25-11-9-22/h1-7,21H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEYCWQONJJSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4687248.png)
![methyl 3-chloro-6-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4687253.png)
![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4687254.png)
![methyl 2-[(4-butoxy-3,5-dichlorobenzoyl)amino]benzoate](/img/structure/B4687261.png)
![{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid](/img/structure/B4687266.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4687276.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4687285.png)
![propyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate](/img/structure/B4687290.png)
![N-({[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4687293.png)
![3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4687297.png)

![1-(allylthio)-4-benzyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4687332.png)